Propyl 4-tert-butylbenzoate
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Overview
Description
Propyl 4-tert-butylbenzoate is an organic compound with the molecular formula C14H20O2. It is an ester derived from 4-tert-butylbenzoic acid and propanol. This compound is known for its applications in various industries, including cosmetics, pharmaceuticals, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl 4-tert-butylbenzoate can be synthesized through the esterification of 4-tert-butylbenzoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in the formation of 4-tert-butylbenzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 4-tert-butylbenzoic acid
Reduction: 4-tert-butylbenzyl alcohol
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Propyl 4-tert-butylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme kinetics.
Medicine: It serves as a model compound for studying ester-based drug delivery systems.
Industry: this compound is utilized in the formulation of cosmetics and personal care products due to its stability and non-toxic nature.
Mechanism of Action
The mechanism of action of propyl 4-tert-butylbenzoate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release 4-tert-butylbenzoic acid and propanol. The released acid can interact with cellular targets, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
- Methyl 4-tert-butylbenzoate
- Ethyl 4-tert-butylbenzoate
- Butyl 4-tert-butylbenzoate
Comparison: Propyl 4-tert-butylbenzoate is unique due to its specific ester group, which influences its solubility, reactivity, and applications. Compared to methyl and ethyl esters, this compound has a longer carbon chain, which can affect its hydrophobicity and interaction with biological membranes. Butyl 4-tert-butylbenzoate, on the other hand, has an even longer carbon chain, making it more hydrophobic and potentially altering its applications in different formulations.
Properties
CAS No. |
6282-27-5 |
---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
propyl 4-tert-butylbenzoate |
InChI |
InChI=1S/C14H20O2/c1-5-10-16-13(15)11-6-8-12(9-7-11)14(2,3)4/h6-9H,5,10H2,1-4H3 |
InChI Key |
IFFIRJMHMXRNHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
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